molecular formula C8H18N2Si B14443367 Silacyclopent-3-ene-1,1-diamine, N,N,N',N'-tetramethyl- CAS No. 75722-33-7

Silacyclopent-3-ene-1,1-diamine, N,N,N',N'-tetramethyl-

Cat. No.: B14443367
CAS No.: 75722-33-7
M. Wt: 170.33 g/mol
InChI Key: QKHVKICGUQRBSA-UHFFFAOYSA-N
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Description

Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- is a chemical compound characterized by its unique structure, which includes a five-membered ring containing silicon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- typically involves the reaction of silacyclopentene derivatives with amines under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silacyclopentene oxides.

    Reduction: Reduction reactions can convert the compound into silacyclopentane derivatives.

    Substitution: The compound can undergo substitution reactions where the nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include silacyclopentene oxides, silacyclopentane derivatives, and substituted silacyclopentene compounds

Scientific Research Applications

    Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.

    Biology: Research has explored the compound’s potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure and reactivity make it a candidate for developing new therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s silicon and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biological and chemical processes, making the compound valuable in different applications.

Comparison with Similar Compounds

Similar Compounds

    Silacyclopent-3-ene,1,1-dimethyl-: This compound shares a similar structure but lacks the diamine functionality.

    Silacyclopentane derivatives: These compounds have a similar ring structure but differ in their substituents and reactivity.

Uniqueness

Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- is unique due to its combination of silicon and nitrogen atoms within a five-membered ring. This structure imparts distinct chemical properties, including enhanced stability and reactivity, which are not observed in similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

75722-33-7

Molecular Formula

C8H18N2Si

Molecular Weight

170.33 g/mol

IUPAC Name

1-N,1-N,1-N',1-N'-tetramethyl-2,5-dihydrosilole-1,1-diamine

InChI

InChI=1S/C8H18N2Si/c1-9(2)11(10(3)4)7-5-6-8-11/h5-6H,7-8H2,1-4H3

InChI Key

QKHVKICGUQRBSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si]1(CC=CC1)N(C)C

Origin of Product

United States

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